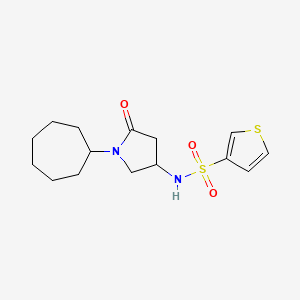![molecular formula C15H18N4O2 B6074474 methyl 4-{[5-(2-methylphenyl)-1,2,4-triazin-3-yl]amino}butanoate](/img/structure/B6074474.png)
methyl 4-{[5-(2-methylphenyl)-1,2,4-triazin-3-yl]amino}butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-{[5-(2-methylphenyl)-1,2,4-triazin-3-yl]amino}butanoate, also known as MMB, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. MMB is a triazine-based compound that has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of methyl 4-{[5-(2-methylphenyl)-1,2,4-triazin-3-yl]amino}butanoate depends on its application. In medicinal chemistry, methyl 4-{[5-(2-methylphenyl)-1,2,4-triazin-3-yl]amino}butanoate has been shown to inhibit the activity of certain enzymes that are essential for the survival of cancer cells, viruses, and bacteria. In material science, methyl 4-{[5-(2-methylphenyl)-1,2,4-triazin-3-yl]amino}butanoate has been used as a cross-linking agent to form covalent bonds between different molecules. In agriculture, methyl 4-{[5-(2-methylphenyl)-1,2,4-triazin-3-yl]amino}butanoate has been shown to inhibit the growth of certain weeds by interfering with their metabolic pathways.
Biochemical and physiological effects:
The biochemical and physiological effects of methyl 4-{[5-(2-methylphenyl)-1,2,4-triazin-3-yl]amino}butanoate depend on its application. In medicinal chemistry, methyl 4-{[5-(2-methylphenyl)-1,2,4-triazin-3-yl]amino}butanoate has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and inhibit bacterial growth. In material science, methyl 4-{[5-(2-methylphenyl)-1,2,4-triazin-3-yl]amino}butanoate has been shown to improve the mechanical properties of materials. In agriculture, methyl 4-{[5-(2-methylphenyl)-1,2,4-triazin-3-yl]amino}butanoate has been shown to inhibit the growth of certain weeds without affecting the growth of crops.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using methyl 4-{[5-(2-methylphenyl)-1,2,4-triazin-3-yl]amino}butanoate in lab experiments is its high purity and yield. methyl 4-{[5-(2-methylphenyl)-1,2,4-triazin-3-yl]amino}butanoate is also relatively easy to synthesize using the condensation reaction method. However, one of the limitations of using methyl 4-{[5-(2-methylphenyl)-1,2,4-triazin-3-yl]amino}butanoate in lab experiments is its potential toxicity. methyl 4-{[5-(2-methylphenyl)-1,2,4-triazin-3-yl]amino}butanoate has been shown to be toxic to certain organisms, and caution should be taken when handling and disposing of methyl 4-{[5-(2-methylphenyl)-1,2,4-triazin-3-yl]amino}butanoate.
Orientations Futures
There are several future directions for the study of methyl 4-{[5-(2-methylphenyl)-1,2,4-triazin-3-yl]amino}butanoate. In medicinal chemistry, methyl 4-{[5-(2-methylphenyl)-1,2,4-triazin-3-yl]amino}butanoate could be further studied for its potential as a cancer therapy. In material science, methyl 4-{[5-(2-methylphenyl)-1,2,4-triazin-3-yl]amino}butanoate could be used to synthesize new functional materials with improved properties. In agriculture, methyl 4-{[5-(2-methylphenyl)-1,2,4-triazin-3-yl]amino}butanoate could be further studied for its potential as a herbicide with minimal impact on the environment. Overall, the study of methyl 4-{[5-(2-methylphenyl)-1,2,4-triazin-3-yl]amino}butanoate has the potential to lead to new discoveries and applications in various fields.
Méthodes De Synthèse
Methyl 4-{[5-(2-methylphenyl)-1,2,4-triazin-3-yl]amino}butanoate can be synthesized using different methods. One of the most common methods is the condensation reaction between 2-methylbenzonitrile and ethyl 4-aminobutanoate in the presence of triethylamine and acetic anhydride. This method yields methyl 4-{[5-(2-methylphenyl)-1,2,4-triazin-3-yl]amino}butanoate with a high purity and yield.
Applications De Recherche Scientifique
Methyl 4-{[5-(2-methylphenyl)-1,2,4-triazin-3-yl]amino}butanoate has been studied for its potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, methyl 4-{[5-(2-methylphenyl)-1,2,4-triazin-3-yl]amino}butanoate has been shown to have anticancer, antiviral, and antibacterial properties. In material science, methyl 4-{[5-(2-methylphenyl)-1,2,4-triazin-3-yl]amino}butanoate has been used as a building block for the synthesis of functional materials. In agriculture, methyl 4-{[5-(2-methylphenyl)-1,2,4-triazin-3-yl]amino}butanoate has been used as a herbicide.
Propriétés
IUPAC Name |
methyl 4-[[5-(2-methylphenyl)-1,2,4-triazin-3-yl]amino]butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-11-6-3-4-7-12(11)13-10-17-19-15(18-13)16-9-5-8-14(20)21-2/h3-4,6-7,10H,5,8-9H2,1-2H3,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNWHCMCCKHOZHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CN=NC(=N2)NCCCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-methyl-1-(2-thienyl)ethanamine](/img/structure/B6074391.png)
![2-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}pyrimidine](/img/structure/B6074402.png)


![3-phenyl-5-(2-phenylethyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B6074419.png)
![1-{[1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-imidazol-5-yl]methyl}-2-methylpiperidine](/img/structure/B6074427.png)
![3-imidazo[1,2-a]pyridin-2-yl-N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)propanamide](/img/structure/B6074431.png)
![5-benzyl-2-{4-[chloro(difluoro)methoxy]phenyl}-2,5-dihydro-3H-pyridazino[4,3-b]indol-3-one](/img/structure/B6074448.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-6-oxo-N-(tetrahydro-2-furanylmethyl)-1,4,5,6-tetrahydro-3-pyridazinecarboxamide](/img/structure/B6074457.png)
![N-(5-chloro-2-methoxyphenyl)-3-{1-[2-(methylthio)benzoyl]-3-piperidinyl}propanamide](/img/structure/B6074462.png)
![7-{[6-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6074478.png)
![N-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6074494.png)
![3-chloro-6-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B6074496.png)
